(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
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Description
(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H15ClN4O2 and its molecular weight is 402.84. The purity is usually 95%.
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Biological Activity
The compound (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is an intricate structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C21H19ClN4O with a molecular weight of approximately 378.86 g/mol. The compound features a pyrazole ring fused with a quinoxaline moiety, which is known for diverse biological activities. The presence of the furan group further enhances its chemical reactivity and biological potential.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of similar pyrazole derivatives. For instance, molecular docking simulations suggest that these compounds can effectively scavenge free radicals and inhibit inflammatory pathways, making them suitable candidates for treating oxidative stress-related diseases .
Anticancer Activity
Pyrazole derivatives, including those with quinoxaline structures, have shown promise in anticancer research. A study demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . The mechanism involves interference with cellular signaling pathways critical for tumor growth.
Data Tables: Biological Activity Overview
Activity | Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of inflammatory cytokines | |
Anticancer | Induction of apoptosis | |
Antibacterial | Inhibition of bacterial growth |
Case Studies
- Antioxidant Study : A series of pyrazole derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that the presence of electron-withdrawing groups significantly enhanced antioxidant activity .
- Anticancer Evaluation : A compound structurally similar to this compound was tested against breast cancer cell lines (MCF-7). The study reported a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent .
- Antibacterial Activity : Research on quinoxaline derivatives indicated that they possess notable antibacterial properties against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMBBUANOKVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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